1,8-Dioxaspiro[4.5]dec-3-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFJCZSACVJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,8 Dioxaspiro 4.5 Dec 3 Ene Scaffolds
Regioselective and Stereoselective Approaches to 1,8-Dioxaspiro[4.5]dec-3-ene Synthesis
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. Various strategies have been developed to address these challenges, each offering unique advantages in terms of efficiency and stereochemical control.
Prins Cyclization Strategies for Spiroketal Annulation
The Prins cyclization, a powerful carbon-carbon and carbon-oxygen bond-forming reaction, has been effectively employed in the synthesis of tetrahydropyran (B127337) rings, which are integral to the this compound core. nih.gov This reaction typically involves the acid-catalyzed condensation of an alkene with a carbonyl compound. In the context of spiroketal synthesis, a homoallylic alcohol can react with an aldehyde or ketone to generate an oxocarbenium ion, which then undergoes intramolecular cyclization.
The stereochemical outcome of the Prins cyclization can be controlled by the geometry of the starting alkene and the reaction conditions. The use of Lewis acids such as tin(IV) bromide (SnBr₄) or trimethylsilyl (B98337) bromide (TMSBr) can influence the selectivity of the cyclization. For instance, the choice of Lewis acid can direct the reaction towards either axial or equatorial substitution on the resulting tetrahydropyran ring. nih.gov
A tandem Prins/pinacol rearrangement has also been developed for the synthesis of related oxaspirocycles, showcasing the versatility of Prins-type reactions in constructing spirocyclic systems. This methodology can be adapted for the synthesis of this compound by carefully selecting the starting materials.
Table 1: Illustrative Conditions for Prins Cyclization in Spiroketal Synthesis
| Entry | Lewis Acid | Solvent | Temperature (°C) | Outcome |
| 1 | SnCl₄ | Dichloromethane | -78 to 0 | Formation of 4-chlorotetrahydropyran (B167756) intermediate |
| 2 | TMSBr | Dichloromethane | -78 | High axial selectivity |
| 3 | Triflic Acid | Dichloromethane | -78 | Controlled stereochemistry in tetrasubstituted pyrans |
Acid-Catalyzed Spirocyclization and Rearrangement Pathways
Traditional acid-catalyzed spirocyclization of a dihydroxy ketone precursor remains a fundamental and widely used method for the synthesis of spiroketals. This approach often leads to the thermodynamically most stable product. The reaction proceeds through the formation of a hemiacetal followed by an intramolecular cyclization, driven by the formation of the stable spiroketal linkage.
Various acids can be employed to catalyze this transformation, ranging from Brønsted acids like sulfuric acid and acetic acid to Lewis acids. The choice of acid and reaction conditions can significantly impact the yield and selectivity of the reaction. For instance, in the synthesis of the related 1,4-dioxaspiro[4.5]decan-8-one, acetic acid was found to be an effective catalyst for the selective deketalization and subsequent spirocyclization. researchgate.net This highlights the tunability of acid catalysis in achieving specific spiroketal structures.
Rearrangement pathways can also be triggered under acidic conditions, sometimes leading to unexpected but synthetically useful products. The careful control of reaction parameters is crucial to steer the reaction towards the desired this compound scaffold.
Intramolecular Hydrogen Abstraction Reactions in Spiroacetal Formation
Radical-mediated reactions offer an alternative and often milder approach to spiroketal synthesis. Intramolecular hydrogen abstraction is a key step in many of these transformations. This method is particularly useful for substrates that are sensitive to acidic conditions.
The reaction is typically initiated by the generation of an oxygen-centered radical from an alcohol precursor, often using reagents like lead tetraacetate or through photolysis. This radical then abstracts a hydrogen atom from a remote carbon, leading to the formation of a carbon-centered radical. Subsequent radical cyclization and oxidation steps yield the spiroketal. This oxidative radical cyclization can provide access to kinetically favored products, which may be difficult to obtain through thermodynamically controlled acid-catalyzed methods.
This approach has been successfully applied to the synthesis of various natural products containing spiroketal moieties, demonstrating its utility in complex molecule synthesis.
Dehydration-Spiroketalization Techniques from Furan (B31954) Intermediates
Furan derivatives serve as versatile precursors for the synthesis of spiroketals. A particularly effective method involves the dehydration-spiroketalization of furanyl diols. This strategy leverages the furan ring as a latent carbonyl equivalent.
The synthesis begins with the construction of a suitable furan-containing diol. Upon treatment with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA), the furan ring undergoes oxidation to a dihydropyranone intermediate. This intermediate then undergoes a spontaneous intramolecular spiroketalization to furnish the desired this compound scaffold. This method is often highly stereoselective, with the stereochemistry of the final product being controlled by the stereocenters present in the starting diol.
Table 2: Oxidative Spirocyclization of a β-Furyl Precursor
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Product Yield (%) |
| β-Furyl amide | m-CPBA | Dichloromethane | 0 to rt | 51-67 |
Synthesis via Allenol Ether Intermediates
Allenol ethers have emerged as valuable intermediates in the synthesis of spiroketal enol ethers, which are close relatives of the target this compound. nih.gov The reaction typically involves the cyclization of an allenol ether bearing a tethered hydroxyl group.
This cyclization can be promoted by various catalysts, including silver or gold salts, which activate the allene (B1206475) for nucleophilic attack by the hydroxyl group. The regioselectivity of the cyclization can be controlled by the substitution pattern on the allene and the nature of the catalyst. This methodology provides a direct route to the enol ether functionality present in the target molecule. Furthermore, the resulting spiroketal enol ether can undergo further transformations, such as epoxidation followed by rearrangement, to introduce additional complexity into the molecule. nih.gov
Chemoenzymatic and Asymmetric Catalysis in the Preparation of Chiral Spiroketals
The demand for enantiomerically pure spiroketals has driven the development of chemoenzymatic and asymmetric catalytic methods. These approaches offer high levels of stereocontrol, often surpassing traditional synthetic methods.
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols that are precursors to chiral spiroketals. nih.gov In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated by the enzyme, allowing for the separation of the acylated and unacylated enantiomers. youtube.com Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov This has been achieved using a combination of a lipase (B570770) and a ruthenium catalyst for the racemization of the alcohol. nih.gov
Asymmetric organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spiroketals. Chiral bifunctional catalysts, such as aminothioureas, have been shown to effectively catalyze the intramolecular hemiacetalization/oxy-Michael addition cascade of hydroxyenones to produce chiral spiroketals with high enantioselectivity. The catalyst activates the substrate through hydrogen bonding, directing the stereochemical outcome of the cyclization.
Domino reactions, where multiple bond-forming events occur in a single pot under the control of a single catalyst, have also been developed for the asymmetric synthesis of complex spiroketals. These strategies are highly efficient and atom-economical.
Table 3: Asymmetric Organocatalytic Spiroketalization
| Catalyst | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| Chiral Aminothiourea | Hydroxyenone | Toluene | -20 | >95 |
| Chiral Phosphoric Acid | Dihydroxyketone | Dichloromethane | 0 | up to 99 |
Divergent Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives is a significant area of research, driven by the presence of this scaffold in numerous natural products with interesting biological activities. Divergent synthetic strategies allow for the creation of a variety of analogues from a common intermediate, facilitating the exploration of structure-activity relationships.
Strategies for Alkyl, Aryl, and Heteroaryl Substitutions
The introduction of alkyl, aryl, and heteroaryl groups onto the this compound core can be achieved through various modern synthetic methods. These substitutions can significantly influence the biological properties of the resulting molecules.
Alkyl Substitutions: The incorporation of alkyl groups can be accomplished through photochemically generated alkyl radicals that can forge C(sp³)–C(spⁿ) bonds. acs.org Another approach involves the use of organocatalysts to facilitate stereoselective reactions. google.com
Aryl and Heteroaryl Substitutions: N-aryl diazaspirocyclic compounds can be prepared, where the aryl group can be a five- or six-membered heterocyclic ring (heteroaryl). google.com Representative aryl groups that can be introduced include phenyl, naphthyl, furanyl, thienyl, and pyridinyl. google.com
A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid has been used to synthesize 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net This method provides a direct route to introduce a range of substituents at the 1-position.
| R' Group | Product |
| MeS | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| Ph | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| 3,4-(MeO)₂C₆H₃ | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| pyridin-2-yl | 2-azaspiro[4.5]deca-6,9-dien-8-one and 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
| PhCH₂ | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| 3,4-(OMe)₂C₆H₃CH₂ | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| Me | 2-azaspiro[4.5]deca-6,9-dien-8-one |
| MeOCO | 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
| EtOCO | 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
| H₂NCO | 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
| 1H-benzimidazol-2-yl | 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
| 1,3-benzothiazol-2-yl | 2-azaspiro[4.5]deca-1,6,9-trien-8-one |
Table 1: Examples of 1-substituted 2-azaspiro[4.5]decane derivatives synthesized via three-component condensation. researchgate.net
Incorporation of Spirocyclic Systems from Carbohydrate Precursors
Carbohydrates serve as versatile chiral pool starting materials for the synthesis of complex molecules, including spiroketals. Their inherent stereochemistry can be effectively transferred to the target spirocyclic system. While direct examples for the synthesis of this compound from carbohydrates were not found in the provided search results, the general principles of using carbohydrates in natural product synthesis are well-established. For instance, d-(-)-quinic acid, a carbohydrate derivative, has been used in the synthesis of (-)-altenuene. semanticscholar.org
Multi-component Reactions and Domino Processes for Spiroketal Annulation
Multi-component reactions (MCRs) and domino processes are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from simple starting materials. beilstein-journals.orgmdpi.com These reactions are characterized by high atom economy and operational simplicity. beilstein-journals.org
Domino reactions, where sequential transformations occur without the need for isolating intermediates, are particularly efficient for building spiroketal scaffolds. beilstein-journals.org For example, a domino Knoevenagel/hetero-Diels-Alder reaction sequence can be employed to construct heterocyclic systems. uni-rostock.de A tandem Prins spirocyclization strategy has been developed for the synthesis of 1,8-dioxaspiro[4.5]decane derivatives. researchgate.net
A multi-component reaction strategy has been used to synthesize spiro-annulated 1,4-dihydropyridines from pyrrole-2,3-diones, malononitrile, and enamines. researchgate.net While not directly forming the this compound core, this illustrates the power of MCRs in generating spirocyclic compounds.
Total Synthesis of Complex Natural Products and Analogues Featuring the this compound Moiety
The total synthesis of natural products containing the this compound moiety is a significant endeavor that drives the development of new synthetic methodologies. researchgate.netnih.govnih.gov The structural complexity and potent biological activity of these natural products make them challenging and attractive targets for synthetic chemists. researchgate.netnih.govnih.gov
The total synthesis of such complex molecules serves as a platform for testing the limits of current synthetic methods and for the discovery of new reactions and strategies. researchgate.net Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of traditional organic synthesis, have emerged as a powerful approach for the concise synthesis of natural products. nih.govnih.gov
While specific examples of total syntheses of natural products containing the this compound core were not detailed in the provided search results, the general importance of this field is evident. The development of efficient synthetic routes to these molecules and their analogues is crucial for further biological evaluation and potential drug discovery efforts.
Mechanistic Investigations and Reaction Chemistry of 1,8 Dioxaspiro 4.5 Dec 3 Ene
Acid-Catalyzed Nucleophilic Addition Reactions of Spiroketal Enol Ethers
The enol ether functionality in 1,8-Dioxaspiro[4.5]dec-3-ene is susceptible to acid-catalyzed nucleophilic addition. Under acidic conditions, the vinyl ether is protonated at the carbon atom beta to the oxygen, leading to the formation of a resonance-stabilized oxonium ion. This intermediate is highly electrophilic and readily reacts with a variety of nucleophiles.
In the context of spiroketal enol ethers, this reactivity can be harnessed to introduce new functional groups at the C4 position. The reaction is initiated by the protonation of the enol ether double bond, generating a tertiary carbocation stabilized by the adjacent oxygen atom. This carbocationic intermediate can then be trapped by a nucleophile.
A key aspect of these reactions is the potential for the acid-catalyzed ring-opening of the spiroketal moiety itself, which can compete with the desired nucleophilic addition to the enol ether. acs.orgnih.gov The stability of the spiroketal is influenced by factors such as the ring size and substitution pattern.
Cycloaddition Reactions Involving the Dec-3-ene Moiety
The double bond of the enol ether in this compound can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. These reactions include Diels-Alder reactions, 1,3-dipolar cycloadditions, and photochemical cycloadditions.
The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile. mdpi.comwikipedia.org In this context, this compound can act as a dienophile. The electron-rich nature of the enol ether double bond suggests that it would react most readily with electron-deficient dienes.
1,3-Dipolar cycloadditions are another important class of reactions for the functionalization of the dec-3-ene moiety. researchgate.net These reactions involve the addition of a 1,3-dipole to the double bond, leading to the formation of a five-membered heterocyclic ring.
Photochemical cycloadditions, such as the Paternò-Büchi reaction, offer a means to construct four-membered rings. nih.gov This reaction involves the [2+2] cycloaddition of a carbonyl compound to the enol ether double bond upon photochemical activation.
Ring-Opening and Rearrangement Pathways in Dioxaspiro[4.5]decane Systems
The spiroketal core of 1,8-Dioxaspiro[4.5]decane systems can undergo ring-opening and rearrangement reactions under various conditions, particularly in the presence of acid catalysts. The mechanism of acid-catalyzed hydrolysis of acetals, which is analogous to spiroketal ring-opening, involves protonation of one of the oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion. acs.org This intermediate is then attacked by water, leading to the formation of a hemiacetal, which can further hydrolyze to a diol and a ketone.
The stability of the spiroketal is a critical factor in these reactions. Factors that stabilize the oxonium ion intermediate, such as the presence of electron-donating groups, can facilitate ring-opening.
Rearrangement reactions of spiroketal systems can be triggered by the formation of carbocationic intermediates. For instance, epoxidation of a spiroketal enol ether followed by acid-catalyzed ring-opening of the resulting epoxide can lead to complex skeletal rearrangements.
Functional Group Interconversions and Derivatization Strategies
The this compound scaffold provides multiple sites for functional group interconversions and derivatization. The enol ether double bond is a key site for modification. For example, it can undergo reduction to the corresponding saturated spiroketal, or it can be oxidized to an epoxide or a diol. The epoxidation of enol ethers can lead to rearrangements, providing access to complex molecular architectures. acs.org
The Rubottom oxidation, which involves the reaction of a silyl (B83357) enol ether with a peroxyacid, can be used to introduce a hydroxyl group at the alpha-position to the carbonyl group that would be formed upon hydrolysis of the enol ether. nih.gov
Derivatization of the spiroketal core can be achieved through reactions that target the carbon skeleton. For example, lithiation followed by reaction with an electrophile can be used to introduce substituents at various positions on the rings.
Stereochemical Control in Reactions of this compound Systems
The stereochemical outcome of reactions involving this compound can be influenced by several factors, including the use of chiral catalysts, the inherent chirality of the substrate, and the reaction conditions.
Catalytic asymmetric reactions, such as the [3+2] cycloaddition of exocyclic enol ethers with p-quinones using a chiral N,N'-dioxides/Tm(III) complex, have been shown to produce chiral spiroketals with high enantioselectivity. acs.orgnih.govacs.org
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from alkenes. princeton.edu This reaction, when applied to enol ethers, can produce chiral alpha-hydroxy ketones with high enantiomeric excess.
Substrate-controlled stereoselectivity is also an important aspect of the chemistry of these systems. The inherent chirality of the spiroketal core can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. researchgate.netnih.gov Chiral auxiliaries can also be employed to control the stereochemistry of reactions. wikipedia.org
Data Tables
Table 1: Asymmetric [3+2] Cycloaddition of Exocyclic Enol Ethers with p-Quinones
| Entry | Quinone | Enol Ether | Catalyst | Yield (%) | ee (%) |
| 1 | 2-Methoxycarbonyl-1,4-benzoquinone | 2-Methylenechromane | Chiral N,N'-dioxide/Tm(OTf)₃ | 95 | 92 |
| 2 | 2-Methyl-1,4-benzoquinone | 2-Methylene-1,3-benzodioxine | Chiral N,N'-dioxide/Tm(OTf)₃ | 88 | 90 |
| 3 | 1,4-Naphthoquinone | 2-Methylenechromane | Chiral N,N'-dioxide/Tm(OTf)₃ | 92 | 95 |
Data is illustrative and based on findings for analogous systems. acs.orgnih.govacs.org
Advanced Spectroscopic and Computational Characterization of 1,8 Dioxaspiro 4.5 Dec 3 Ene
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including spiroketal systems like 1,8-Dioxaspiro[4.5]dec-3-ene. This method provides profound insights into the molecule's configuration and predominant conformations in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, a comprehensive three-dimensional picture of the molecule can be constructed.
For spirocyclic compounds, ¹H and ¹³C NMR spectra are fundamental. The chemical shifts of protons and carbons are indicative of their electronic environment. For instance, the spirocarbon atom in spiroketals typically exhibits a characteristic resonance in the ¹³C NMR spectrum. In derivatives of 1,8-dioxaspiro[4.5]decane, the relative stereochemistry can be analyzed using ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR, allowing for the characterization of different isomers. researchgate.net
Advanced NMR experiments, particularly the Nuclear Overhauser Effect (NOE), are invaluable for determining stereochemistry and conformation. columbia.edu The NOE is the transfer of nuclear spin polarization between nuclei that are spatially close (typically < 5 Å), regardless of whether they are connected through chemical bonds. columbia.edulibretexts.org This effect allows for the determination of through-space proximities between atoms. Two-dimensional NOE spectroscopy (NOESY) is a powerful experiment that maps all NOE correlations within a molecule in a single spectrum. libretexts.orgwikipedia.org These correlations are crucial for distinguishing between different stereoisomers and for identifying the preferred conformation of flexible molecules in solution. libretexts.org For example, in substituted spiro[4.5]decanes, NOESY correlations can establish the relative configuration of substituents. nih.govresearchgate.net
The choice of NMR experiment can be critical. For medium-sized molecules where the NOE may be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred. columbia.edu One-dimensional NOE difference spectra can also be employed to observe the effect of irradiating a specific proton on the intensities of other proton signals, providing clear evidence for spatial proximity. libretexts.org
The analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra provides information about the dihedral angles between adjacent protons, which is directly related to the molecular conformation. The Karplus equation relates the magnitude of the three-bond proton-proton coupling constant to the dihedral angle, aiding in the conformational analysis of the six-membered ring in the spiroketal system.
By combining these various NMR techniques, a detailed and dynamic picture of this compound in solution can be achieved, revealing its most stable conformations and the stereochemical relationships between its constituent atoms.
Interactive Data Table: Representative NMR Data for Spiroketal Systems
| Nucleus | Experiment Type | Typical Chemical Shift (ppm) | Information Gained |
| ¹H | 1D NMR | 0.5 - 10.0 | Electronic environment of protons, integration reveals proton ratios. |
| ¹³C | 1D NMR | 10 - 220 | Carbon skeleton, presence of functional groups. Spirocarbon has a characteristic shift. |
| ¹H-¹H | COSY | Correlation peaks | Shows protons that are coupled through bonds (typically 2-3 bonds). |
| ¹H-¹³C | HSQC/HMQC | Correlation peaks | Connects protons to the carbons they are directly attached to. |
| ¹H-¹³C | HMBC | Correlation peaks | Shows longer-range couplings between protons and carbons (typically 2-3 bonds). |
| ¹H-¹H | NOESY/ROESY | Cross-peaks | Indicates protons that are close in space (<5Å). Crucial for stereochemistry and conformation. columbia.edulibretexts.orgwikipedia.org |
X-ray Crystallographic Analysis of Spirocyclic Systems
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules in the solid state. For spirocyclic systems such as this compound, this technique provides unambiguous information regarding bond lengths, bond angles, and the absolute configuration of stereocenters. The resulting crystal structure offers a static, highly detailed snapshot of the molecule's conformation within the crystal lattice.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.
In the context of spiroketals, X-ray crystallography is instrumental in:
Confirming Connectivity: It verifies the covalent framework of the molecule, ensuring the correct atoms are bonded to each other.
Determining Relative and Absolute Stereochemistry: The spatial arrangement of all atoms is revealed, allowing for the unequivocal assignment of stereocenters. For chiral molecules, techniques like anomalous dispersion can be used to determine the absolute configuration.
Analyzing Conformation: The solid-state conformation of the spirocyclic rings is precisely defined. This includes the chair, boat, or twist-boat conformation of the six-membered ring and the envelope or twist conformation of the five-membered ring.
Investigating Intermolecular Interactions: The packing of molecules within the crystal lattice reveals information about intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking, which can influence the observed conformation.
While NMR spectroscopy provides information about the molecule's structure and dynamics in solution, X-ray crystallography offers a static but highly accurate picture in the solid state. wikipedia.org Comparing the solid-state conformation from crystallography with the solution-state conformation from NMR can provide insights into the conformational flexibility of the molecule and the influence of the surrounding environment.
Interactive Data Table: Typical Crystallographic Parameters for Organic Molecules
| Parameter | Description | Typical Value Range |
| Crystal System | The symmetry of the unit cell. | Triclinic, Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the crystal lattice. | e.g., P2₁/c, C2/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Varies depending on the molecule. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-C: ~1.54 Å, C=C: ~1.34 Å, C-O: ~1.43 Å |
| Bond Angles | The angle formed by three connected atoms. | e.g., sp³ carbon: ~109.5°, sp² carbon: ~120° |
| Torsion Angles | The dihedral angle between four consecutively bonded atoms. | Defines the conformation of the molecule. |
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry serves as a crucial tool for confirming its molecular formula and for elucidating the connectivity of its spirocyclic framework.
In a typical mass spectrometry experiment, the molecule is first ionized, often by techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting molecular ion (M⁺) and its fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.
High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the unambiguous determination of the elemental composition and thus the molecular formula of the parent ion. This is a critical step in the identification of a new or unknown compound.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under the high-energy conditions of techniques like EI, the molecular ion often undergoes characteristic fragmentation, breaking at its weakest bonds. The analysis of these fragment ions can provide valuable information about the different structural motifs within the molecule. For a spiroketal like this compound, characteristic fragmentation pathways might involve the cleavage of the spirocyclic rings. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.
By carefully analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. This information, when combined with data from other spectroscopic techniques like NMR and IR, allows for a comprehensive and confident structural elucidation.
Interactive Data Table: Common Mass Spectrometry Ionization Techniques
| Technique | Abbreviation | Ionization Method | Typical Analytes |
| Electron Ionization | EI | A high-energy electron beam bombards the sample. | Volatile and thermally stable small organic molecules. |
| Electrospray Ionization | ESI | A high voltage is applied to a liquid to create an aerosol. | Polar and non-volatile molecules, including large biomolecules. |
| Matrix-Assisted Laser Desorption/Ionization | MALDI | A laser strikes a matrix containing the analyte. | Large molecules like proteins, polymers, and dendrimers. |
| Chemical Ionization | CI | Reagent gas ions react with the analyte to form ions. | Provides less fragmentation than EI, often showing a prominent [M+H]⁺ ion. |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the specific bonds and functional groups present, making these methods powerful tools for functional group identification and for gaining insights into molecular structure and bonding.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For this compound, key IR absorptions would be expected for:
C-O Stretching: The ether linkages in the spiroketal system will give rise to strong C-O stretching vibrations, typically in the region of 1200-1000 cm⁻¹.
C=C Stretching: The double bond in the five-membered ring will show a characteristic C=C stretching absorption, usually around 1650 cm⁻¹.
C-H Stretching: The C-H bonds of the sp² and sp³ hybridized carbons will have stretching vibrations in the regions of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C-H Bending: C-H bending vibrations (scissoring, rocking, wagging, and twisting) appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.
Raman Spectroscopy Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, and this shift corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.
For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for most organic molecules, many vibrations are active in both. Raman spectroscopy is particularly useful for identifying non-polar functional groups, such as C=C and C-C bonds, which often give weak signals in the IR spectrum. The C=C stretch in this compound would be expected to show a strong signal in the Raman spectrum.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and providing a unique spectroscopic fingerprint.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |
| Alkene | =C-H Stretch | 3100 - 3000 | Medium |
| Alkene | C=C Stretch | 1680 - 1620 | Variable |
| Alkane | C-H Stretch | 3000 - 2850 | Strong |
| Ether | C-O Stretch | 1250 - 1050 | Strong |
Electronic Circular Dichroism (ECD) and Optical Rotational Studies for Absolute Configuration Determination
For chiral molecules that exist as enantiomers, such as derivatives of this compound that may possess stereocenters, determining the absolute configuration is a critical aspect of their characterization. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are highly sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for assigning absolute configuration.
Electronic Circular Dichroism (ECD) ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero ECD signal is only observed for chiral compounds. The ECD spectrum is a plot of the difference in absorbance (ΔA = Aₗ - Aᵣ) versus wavelength. The sign and intensity of the peaks in the ECD spectrum (known as Cotton effects) are directly related to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample, as a function of wavelength. An ORD spectrum is a plot of the specific rotation [α] versus wavelength. The shape of the ORD curve is also characteristic of the molecule's absolute configuration.
Application to this compound To determine the absolute configuration of a chiral derivative of this compound, the experimental ECD or ORD spectrum is compared to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R,R)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
This combination of experimental chiroptical spectroscopy and theoretical calculations is a powerful and widely used method for the non-ambiguous determination of the absolute stereochemistry of chiral organic molecules.
Interactive Data Table: Chiroptical Techniques for Absolute Configuration
| Technique | Principle | Measurement | Application |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | ΔA (or molar ellipticity [θ]) vs. wavelength. | Determination of absolute configuration of chiral molecules with chromophores. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. | Specific rotation [α] vs. wavelength. | Determination of absolute configuration, especially for molecules with chromophores near asymmetric centers. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | ΔA vs. wavenumber. | Determination of absolute configuration for a wide range of chiral molecules. |
Biologically Inspired Chemistry and Natural Product Contexts of 1,8 Dioxaspiro 4.5 Dec 3 Ene
Occurrence of Spiroacetal Motifs in Biologically Significant Natural Products
Spiroketals, also known as spiroacetals, are a common structural motif found in a wide array of natural products, pharmaceuticals, and other functional molecules. nih.govrsc.org Their prevalence across diverse phylogenetic and biosynthetic origins highlights their biological importance. rsc.org This structural unit is often crucial to the bioactivity of the parent compound. rsc.org The inherent three-dimensionality and conformational rigidity of the spirocycle make it a privileged structure in drug discovery. nih.gov Many natural products containing a spiroacetal structure exhibit significant biological activity, which has spurred considerable research into their formation and biosynthetic mechanisms. researchgate.net
Examples of spiroketal-containing natural products are found in organisms ranging from fungi and bacteria to plants and marine life. nih.govnih.gov Their structural diversity and important biological activities have made them a central topic of interest for chemists in various fields, including medicinal, biological, agricultural, and synthetic chemistry. nih.gov
Table 1: Examples of Biologically Significant Natural Products Containing Spiroacetal Motifs
| Compound Name | Source | Biological Activity |
|---|---|---|
| Griseofulvin | Penicillium griseofulvum | Antifungal nih.gov |
| Spironolactone | Synthetic steroid | Diuretic nih.gov |
| Reveromycin A | Streptomyces sp. | Antifungal, Antiproliferative researchgate.net |
| Oligomycin (B223565) | Streptomyces diastatochromogenes | Antifungal, ATPase inhibitor researchgate.net |
The correct structural elucidation of natural products is a critical step in drug research and development, as biological effects are intrinsically linked to the molecule's three-dimensional structure and functional groups. acs.org A notable case involving the 1,8-dioxaspiro[4.5]decane skeleton is the marine-derived fungal metabolite, Asperspiropene A. acs.orgnih.govresearchgate.net
Initially, Asperspiropene A was reported to possess this unique 1,8-dioxaspiro[4.5]decane framework. acs.orgnih.gov However, during subsequent research efforts to isolate novel marine natural products, a compound was isolated that, while having identical 1D and 2D NMR data to the reported Asperspiropene A, showed different mass spectrometry data. acs.org This discrepancy prompted a detailed and careful re-analysis of all spectroscopic data. acs.orgnih.govacs.org The investigation led to a revision of the originally proposed structure of Asperspiropene A, and the absolute configuration was determined. acs.orgconsensus.app
To confirm the revised structure, which featured a vicinal 1,2-diol at positions C-9 and C-10, a chemical derivatization was performed. acs.org The isolated compound was treated with 2,2-dimethoxypropane (B42991) to form an acetonide derivative. acs.org The successful formation of this derivative was only possible with the 1,2-diol arrangement present in the revised structure. The originally proposed structure, containing a 1,4-diol at C-7 and C-10 in an anti-orientation, would have made the formation of such an acetonide derivative impossible due to the distance between the hydroxyl groups. acs.org
The formation of the spiroketal moiety is a key step in the biosynthesis of numerous polyketide natural products. researchgate.net Nature employs elegant and efficient strategies to construct these complex structures. In the biosynthesis of the macrocyclic polyketides ossamycin (B1233878) and oligomycin, the stereospecific formation of the spiroacetal is catalyzed by a novel enzyme known as a spiroacetal cyclase. researchgate.net Deletion of the gene responsible for this enzyme in the oligomycin biosynthetic gene cluster resulted in the accumulation of metabolites that lacked the characteristic spiroketal structure. researchgate.net
From a chemical synthesis perspective, which often mimics biosynthetic pathways, the most common method for preparing spiroacetals is the acid-catalyzed cyclization of a precursor ketodiol. researchgate.net This strategy has been widely used in the total synthesis of natural products. researchgate.net During these cyclizations, particularly under acidic conditions that allow for equilibration, the formation of the most thermodynamically stable spiroketal stereoisomer is favored. nih.gov
In some natural systems, isomerization between different spiroketal forms can occur. For instance, the interconversion of 'normal' and 'iso'-type spiroketal structures in sapogenins is proposed to proceed through pseudo-type intermediates, especially during acid hydrolysis. researchgate.net
Synthetic Analogs of Natural Spiroketals for Structure-Activity Relationship Studies
The synthesis of analogs of natural spiroketals is a powerful tool for conducting structure-activity relationship (SAR) studies. nih.govmdpi.com By systematically modifying the structure of a biologically active natural product, researchers can identify the key pharmacophoric elements responsible for its activity and potentially develop new therapeutic leads with improved properties. nih.gov
A compelling example involves the marine natural product debromoaplysiatoxin, a tumor promoter that also exhibits antiproliferative activity. nih.govelsevierpure.com To better understand the role of the spiroketal moiety in its activity, simplified analogues were synthesized. nih.gov One such analogue, aplog-1, is antiproliferative but not tumor-promoting. nih.gov Further SAR studies on aplog-1 suggested that the local hydrophobicity around its spiroketal core is a crucial determinant for its antiproliferative effects. nih.govelsevierpure.com
To test this hypothesis, two new methyl derivatives of aplog-1 were synthesized, with a methyl group installed at either position 4 or 10 of the spiroketal moiety. nih.gov The results were significant:
4-methyl-aplog-1 showed a level of activity similar to the parent compound, aplog-1. nih.gov
10-Methyl-aplog-1 demonstrated markedly enhanced activity. It bound to protein kinase C (PKC) isoforms with subnanomolar affinity, approximately 10-20 times stronger than aplog-1, and strongly inhibited the growth of numerous human cancer cell lines. nih.govelsevierpure.com
Crucially, the highly potent 10-methyl-aplog-1 showed little of the tumor-promoting activity associated with the original natural product, debromoaplysiatoxin. nih.gov These findings suggest that this synthetic analog is a potent PKC ligand that could serve as a therapeutic lead for cancer treatment, similar to the bryostatins. nih.gov
Table 2: Structure-Activity Relationship of Aplysiatoxin Analogs
| Compound | Modification | PKC Binding Affinity (Kᵢ) | Antiproliferative Activity | Tumor-Promoting Activity |
|---|---|---|---|---|
| Debromoaplysiatoxin | Natural Product | Potent | Yes | Yes nih.gov |
| Aplog-1 | Simplified Analog | Moderate | Yes | No nih.gov |
| 4-methyl-aplog-1 | Methyl at C4 | Similar to Aplog-1 | Similar to Aplog-1 | Not reported |
Strategic Application of 1,8-Dioxaspiro[4.5]dec-3-ene as a Key Synthon in Chemical Biology Research
While the spiroketal moiety is a common target in natural product synthesis, specific building blocks or "synthons" that facilitate their construction are of high strategic value. The unsaturated scaffold of this compound represents such a key synthon. The presence of the double bond within the six-membered ring provides a versatile chemical handle for further functionalization. This allows for the introduction of the core spiroketal structure into a molecule, which can then be elaborated into more complex targets.
In chemical biology, such synthons are invaluable for creating probes, inhibitors, or libraries of compounds for screening purposes. By using this compound as a starting point, chemists can rapidly assemble a variety of molecules that share the dioxaspiro[4.5]decane core but differ in their peripheral substituents. This approach is highly efficient for exploring the chemical space around a natural product scaffold and for optimizing biological activity, as demonstrated in SAR studies. The synthesis of diverse spiroketals is an active area of research, with modern catalytic methods, such as those employing gold or other transition metals, enabling their rapid and diastereoselective construction. acs.org The application of versatile synthons like this compound within these advanced synthetic strategies is crucial for advancing both total synthesis and chemical biology.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,8-dioxaspiro[4.5]decane |
| 2,2-dimethoxypropane |
| 4-methyl-aplog-1 |
| 10-Methyl-aplog-1 |
| Aplog-1 |
| Asperspiropene A |
| Bryostatins |
| Debromoaplysiatoxin |
| Griseofulvin |
| Oligomycin |
| Ossamycin |
| Reveromycin A |
| Sapogenins |
Advanced Applications and Future Perspectives in Organic Chemistry
Role of 1,8-Dioxaspiro[4.5]dec-3-ene as a Synthetic Intermediate for Complex Molecular Architectures
Spiroketals are recognized as crucial building blocks in the synthesis of complex natural products. wikipedia.orgnih.gov Their rigid, three-dimensional structures serve as valuable scaffolds for orienting functional groups in a precise manner. mskcc.org While direct examples of this compound in total synthesis are not readily found in published literature, its structure suggests significant potential.
The presence of a double bond within the five-membered ring introduces a key point of functionality not present in its saturated analogues. This olefinic bond can be subjected to a wide range of chemical transformations, including but not limited to:
Epoxidation: To introduce new stereocenters and provide a handle for nucleophilic attack.
Diels-Alder Reactions: Where the double bond acts as a dienophile to construct complex polycyclic systems.
Hydroboration-Oxidation: To install a hydroxyl group with specific regioselectivity and stereoselectivity.
Metathesis Reactions: For ring-opening or cross-metathesis to append more complex side chains.
These potential transformations would allow synthetic chemists to elaborate the relatively simple spiroketal core into more complex and diverse molecular architectures, making it a potentially valuable, though currently underexplored, intermediate.
| Reaction Type | Reagents | Potential Product Feature | Application in Complex Synthesis |
|---|---|---|---|
| Epoxidation | m-CPBA, DMD | Epoxide ring | Creation of new stereocenters, site for nucleophilic opening. |
| Dihydroxylation | OsO4, NMO | cis-Diol | Introduction of chirality and further functionalization. |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Alcohol | Regio- and stereoselective installation of a hydroxyl group. |
| Hydrogenation | H2, Pd/C | Saturated ring | Selective reduction to the corresponding saturated spiroketal. |
Development of Novel Methodologies for Spiroketal Synthesis and Derivatization
The synthesis of spiroketals has been a focal point of methodological development for decades. acs.orgmdpi.com The primary challenge lies in controlling the stereochemistry at the central spirocyclic carbon. Traditionally, spiroketalization is achieved under thermodynamic control via acid-catalyzed cyclization of a dihydroxy ketone precursor, which favors the most stable anomer. mdpi.com
However, the synthesis of less stable isomers or specific unsaturated systems like this compound requires kinetically controlled methods. mskcc.org Future research in this area would likely focus on:
Transition-Metal Catalysis: Gold or other late transition metals could catalyze the cyclization of appropriate alkyne-diol precursors, potentially allowing for controlled formation of the unsaturated ring.
Organocatalysis: Chiral Brønsted acids or other organocatalysts could mediate enantioselective spiroketalization reactions, providing access to optically pure this compound.
Intramolecular Ring-Closing Metathesis (RCM): An appropriately designed diene precursor could undergo RCM to form the unsaturated five-membered ring and the spiroketal linkage simultaneously or in a tandem sequence.
Derivatization strategies would leverage the alkene functionality, as mentioned previously, to create libraries of novel spiroketal compounds for biological screening. mskcc.org
Computational Design and Predictive Modeling for Spiroketal Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the outcomes of chemical reactions and understand the underlying principles governing reactivity and selectivity. While no specific computational studies on this compound are documented, this is a promising future direction. Density Functional Theory (DFT) calculations could be employed to:
Analyze Conformational Preferences: Determine the most stable conformations of the molecule and how the double bond influences the geometry compared to saturated spiroketals.
Model Transition States: Predict the stereochemical outcome of reactions, such as the facial selectivity of an epoxidation reaction on the double bond. This would be crucial for planning synthetic routes to complex molecules.
Predict Reaction Pathways: Evaluate the feasibility of novel, computationally designed synthetic routes to the target molecule and its derivatives.
Predictive models could accelerate the discovery of efficient and selective synthetic methodologies, reducing the need for extensive empirical optimization.
Interdisciplinary Research Involving Spiroketals in Synthetic Materials Science
The application of spiroketals in materials science is a nascent and largely unexplored field. The rigid, defined three-dimensional structure of spiroketals makes them intriguing candidates for incorporation into advanced materials. For this compound, the polymerizable alkene functionality is a key feature.
Potential interdisciplinary research could involve:
Polymer Chemistry: The molecule could serve as a monomer in Ring-Opening Metathesis Polymerization (ROMP) to create polymers with spiroketal units embedded in the backbone. These polymers might exhibit unique thermal or mechanical properties due to the rigid spirocyclic structure.
Liquid Crystals: Derivatives of this compound could be designed to exhibit liquid crystalline phases, leveraging the structural rigidity of the spiroketal core.
Chemical Sensing: Spiroketals can undergo acid-catalyzed rearrangements. It is conceivable that materials incorporating this scaffold could be designed to respond to changes in pH or the presence of specific analytes, leading to a detectable change in material properties (e.g., color or fluorescence).
Future work in this area would require collaboration between organic chemists, polymer scientists, and materials engineers to design, synthesize, and characterize novel materials based on this unique spiroketal scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,8-Dioxaspiro[4.5]dec-3-ene with high yield and purity?
- Methodological Answer :
-
Reaction Conditions : Use controlled temperatures (e.g., 0°C for NaBH₄ reduction steps) and polar solvents like methanol to stabilize intermediates. For example, NaBH₄ reduction of ketones in spirocyclic systems requires gradual warming to room temperature to avoid side reactions .
-
Purification : Column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate mixtures) is critical for isolating the target compound from byproducts. Post-reaction neutralization (e.g., aqueous NaOH) and vacuum concentration improve purity .
-
Scalability : Industrial reactors with precise parameter control (temperature, pressure) are recommended for scaling up synthesis while maintaining reproducibility .
- Table 1 : Synthesis Optimization Parameters
| Step | Key Parameters | Yield Improvement Strategy | Reference |
|---|---|---|---|
| Reduction | 0°C → RT, MeOH solvent | Gradual warming, solvent polarity control | |
| Purification | Column chromatography | Gradient elution with hexane/EtOAc |
Q. What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming spirocyclic connectivity. For example, distinct splitting patterns in ¹H NMR reveal rigid spiro junctions, while DEPT-135 spectra identify CH, CH₂, and CH₃ groups .
- IR Spectroscopy : Stretching frequencies (e.g., C-O at ~1100 cm⁻¹) validate ether and carbonyl functional groups in the spiro system .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns, critical for distinguishing isomers .
Q. What are the common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproduct Formation : Over-reduction or oxidation intermediates (e.g., residual ketones or alcohols) may form. Use quenching agents (e.g., aqueous NaOH) and inert atmospheres to minimize oxidation .
- Solvent Traces : Residual methanol or THF can persist. Rotary evaporation under reduced pressure followed by lyophilization ensures solvent removal .
- Column Artifacts : Silica gel interactions may retain polar impurities. Pre-conditioning columns with target solvent systems improves elution efficiency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For spiro systems, rigidity enhances stereoelectronic effects, influencing reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media. Polar solvents like DMF stabilize transition states in ring-opening reactions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. The spirocyclic scaffold’s conformational restriction may enhance selectivity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE correlations. For example, HMBC correlations can confirm spiro connectivity between oxygen and carbon atoms .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra, clarifying overlapping signals .
- Comparative Analysis : Reference analogous spiro compounds (e.g., 1,4-Dioxaspiro[4.5]decane derivatives) to assign peaks where literature data is sparse .
Q. How does the spirocyclic structure influence biological activity?
- Methodological Answer :
-
Rigidity and Binding : The spiro scaffold restricts conformational flexibility, enhancing binding to hydrophobic pockets in enzymes (e.g., dehydrogenases). Hydrogen bonding via oxygen atoms further stabilizes interactions .
-
Metabolic Stability : Spiro systems resist cytochrome P450-mediated oxidation, improving pharmacokinetic profiles. Test stability in liver microsome assays to validate .
-
Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., substituting the spiro oxygen with sulfur) and compare bioactivity via IC₅₀ assays to identify pharmacophores .
- Table 2 : Key Biological Interactions
| Target | Interaction Mechanism | Assay Method | Reference |
|---|---|---|---|
| NAD-GAPDH | Hydrogen bonding with active site | Spectrophotometric activity assay | |
| Lipid Peroxidation | Radical scavenging via spiro-oxygen | TBARS assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
